Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-formylphenoxy]-, ethyl ester
Description
This compound is a phenolic ester derivative characterized by:
- A butanoic acid backbone esterified with an ethyl group.
- A 2,6-bis(1,1-dimethylethyl)phenoxy substituent at the 4-position of the butanoic acid chain.
- A formyl group (-CHO) at the para position of the phenolic ring.
Properties
CAS No. |
1311982-89-4 |
|---|---|
Molecular Formula |
C21H32O4 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
ethyl 4-(2,6-ditert-butyl-4-formylphenoxy)butanoate |
InChI |
InChI=1S/C21H32O4/c1-8-24-18(23)10-9-11-25-19-16(20(2,3)4)12-15(14-22)13-17(19)21(5,6)7/h12-14H,8-11H2,1-7H3 |
InChI Key |
BWRLAJCUJPGVQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=C(C=C(C=C1C(C)(C)C)C=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-formylphenoxy]-, ethyl ester typically involves the esterification of butanoic acid with the corresponding alcohol in the presence of a catalyst. Common catalysts include sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-formylphenoxy]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-formylphenoxy]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Investigated for its potential role in biological pathways and as a tool for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism by which Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-formylphenoxy]-, ethyl ester exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. For example, it may interact with enzymes or receptors, modulating their activity and resulting in changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Phenolic Substituents
(a) Ethyl 3,5-Di-tert-Butyl-4-Hydroxyphenylpropionate (CAS 36294-24-3)
- Structure : Lacks the formyl group but includes a hydroxyl (-OH) and tert-butyl groups on the phenyl ring.
- Properties :
- Key Difference : The hydroxyl group enhances hydrogen-bonding capacity, whereas the formyl group in the target compound may favor electrophilic interactions .
(b) Phenol, 2,6-Bis(1,1-Dimethylethyl)-4-Ethyl (CAS 4130-42-1)
Analogs with Ester Functional Groups
(a) Butanoic Acid, 4-(2,4-Dichlorophenoxy)-, Methyl Ester (CAS 18625-12-2)
- Structure: Chlorinated phenoxy group replaces the tert-butyl-formylphenoxy moiety.
- Properties :
- Key Difference : Chlorine substituents confer pesticidal/herbicidal activity, unlike the antioxidant role of tert-butyl groups .
(b) Ethyl Ester Hexanoic Acid
Antioxidant-Focused Analogs
(a) 2,6-Bis(1,1-Dimethylethyl)-4-(1-Oxopropyl)Phenol
- Structure : Contains a ketone (1-oxopropyl) instead of a formyl group.
- Properties :
- Key Difference : The ketone group may reduce redox activity compared to the formyl group in the target compound .
(b) Elsibucol (AGI-1096)
Data Table: Comparative Analysis
Biological Activity
Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-formylphenoxy]-, ethyl ester (CAS No. 1311982-94-1) is a synthetic compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
- Molecular Formula : C39H50N6O3
- Molecular Weight : 650.85 g/mol
- Structure : The compound features a butanoic acid backbone with a phenoxy group substituted with tert-butyl groups and an ethyl ester functional group.
Biological Activity Overview
Research indicates that butanoic acid derivatives exhibit various biological activities, including:
- Antioxidant Activity : Some studies have shown that butanoic acid derivatives can scavenge free radicals and exhibit significant antioxidant properties.
- Antibacterial Properties : The compound has been evaluated for its efficacy against various bacterial strains, showing promising results.
- Urease Inhibition : Urease inhibition is particularly noteworthy as it can help manage conditions related to Helicobacter pylori infections which are linked to gastric ulcers and cancer.
Antioxidant Activity
A study conducted on related butanoic acid derivatives showed significant antioxidant activity using the DPPH assay. The results indicated that these compounds could effectively reduce oxidative stress by scavenging free radicals more efficiently than their parent compounds .
Antibacterial Efficacy
In vitro assays demonstrated that butanoic acid derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting a potential therapeutic application in treating bacterial infections .
Urease Inhibition
Research focused on urease inhibition revealed that certain analogs of butanoic acid exhibited IC50 values significantly lower than standard urease inhibitors like thiourea. For instance, one derivative demonstrated an IC50 value of 0.28 µM, indicating its high potency against urease activity . This property is crucial for developing treatments for conditions associated with Helicobacter pylori.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
